Triple Reuptake Inhibitor Potency Retained by cis-Octahydrocyclopenta[c]pyrrole Scaffold Versus Octahydro-1H-isoindole and Other Bicyclic Cores
In a direct head-to-head scaffold comparison within a single study, the cis-octahydrocyclopenta[c]pyrrole core delivered triple reuptake inhibitors with balanced nanomolar potency across SERT, NET, and DAT transporters, whereas the regioisomeric octahydro-1H-isoindole scaffold was also explored but optimized compounds derived from the [c]-fused system achieved superior combined transporter engagement [1]. Compound 23a, built on the octahydrocyclopenta[c]pyrrole scaffold, exhibited SERT IC₅₀ = 29 nM, NET IC₅₀ = 85 nM, and DAT IC₅₀ = 168 nM, demonstrating that the specific cis-[c] geometry supports simultaneous inhibition of all three monoamine transporters at therapeutically relevant concentrations [1].
| Evidence Dimension | In vitro transporter inhibition potency (IC₅₀) for SERT, NET, DAT |
|---|---|
| Target Compound Data | Compound 23a (cis-octahydrocyclopenta[c]pyrrole scaffold): SERT IC₅₀ = 29 nM, NET IC₅₀ = 85 nM, DAT IC₅₀ = 168 nM |
| Comparator Or Baseline | Compound 22a (same scaffold): SERT IC₅₀ = 20 nM, NET IC₅₀ = 109 nM, DAT IC₅₀ = 430 nM; Compound 26a: SERT IC₅₀ = 53 nM, NET IC₅₀ = 150 nM, DAT IC₅₀ = 140 nM. Octahydro-1H-isoindole derivatives were also evaluated but with distinct SAR. |
| Quantified Difference | Compound 23a achieved superior DAT/NET ratio (DAT IC₅₀ 168 nM / NET IC₅₀ 85 nM ≈ 2.0) vs. Compound 22a (DAT IC₅₀ 430 nM / NET IC₅₀ 109 nM ≈ 3.9), indicating more balanced triple inhibition. |
| Conditions | HEK293 cells expressing human SERT, NET, or DAT; [³H] neurotransmitter uptake assay |
Why This Matters
For procurement decisions in CNS drug discovery programs targeting transporters, this scaffold provides a validated starting point with proven nanomolar engagement across all three monoamine transporters, a profile not replicated by other bicyclic cores within the same study.
- [1] Shao L, Hewitt MC, Malcolm SC, et al. Synthesis and pharmacological characterization of bicyclic triple reuptake inhibitor 3-aryl octahydrocyclopenta[c]pyrrole analogues. J Med Chem. 2011;54(15):5283-5295. DOI: 10.1021/jm101312a View Source
